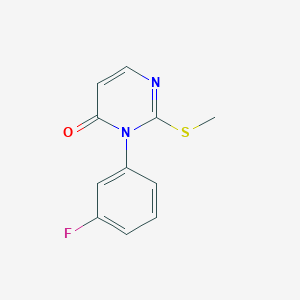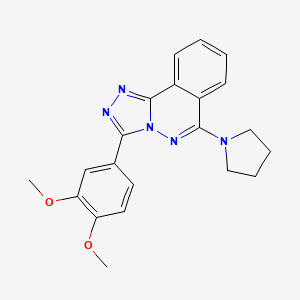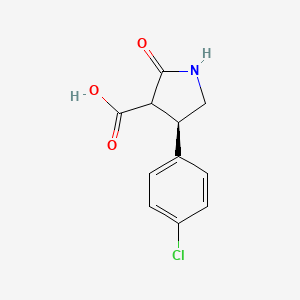
(4R)-4-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a carboxylic acid group, making it a versatile molecule for synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and L-proline.
Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with L-proline to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the pyrrolidine ring.
Oxidation: The resulting pyrrolidine derivative is then oxidized to introduce the oxo group at the 2-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4R)-4-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products with additional carbonyl or carboxyl groups.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4R)-4-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (4R)-4-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chlorophenol: Shares the chlorophenyl group but lacks the pyrrolidine ring.
Spirocyclic Oxindoles: Similar in having a cyclic structure with potential biological activities.
Polychlorinated Biphenyls: Similar in containing chlorinated aromatic rings but differ in overall structure and properties.
Uniqueness
(4R)-4-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to its specific combination of a chiral center, a pyrrolidine ring, and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
834917-64-5 |
|---|---|
分子式 |
C11H10ClNO3 |
分子量 |
239.65 g/mol |
IUPAC名 |
(4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H10ClNO3/c12-7-3-1-6(2-4-7)8-5-13-10(14)9(8)11(15)16/h1-4,8-9H,5H2,(H,13,14)(H,15,16)/t8-,9?/m0/s1 |
InChIキー |
UNTIWFGDNPKRDT-IENPIDJESA-N |
異性体SMILES |
C1[C@H](C(C(=O)N1)C(=O)O)C2=CC=C(C=C2)Cl |
正規SMILES |
C1C(C(C(=O)N1)C(=O)O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


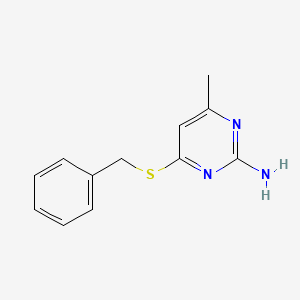

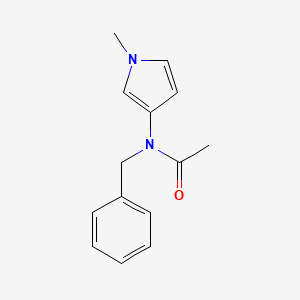
![5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B15213938.png)
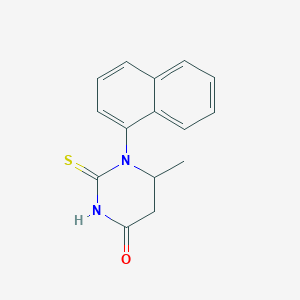
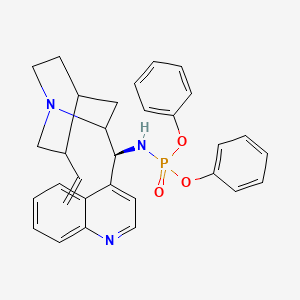
![4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one](/img/structure/B15213956.png)
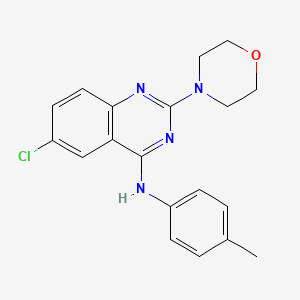
![3-(1-Ethylpiperidin-2-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15213963.png)
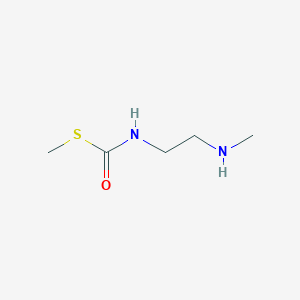
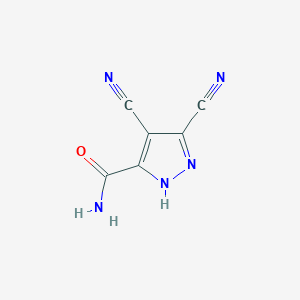
![9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214007.png)
